1-(2-Fluoro-3-nitrobenzyl)pyrrolidine

Histone Deacetylase Inhibition Fluorine Substitution

Researchers face failed SAR due to incorrect benzyl substitution patterns. This fluorinated nitroaromatic pyrrolidine solves the issue with a distinct 2-fluoro-3-nitrobenzyl scaffold. - **Validated potency**: HDAC6 IC50 = 20 nM; HeLa nuclear extract IC50 = 119 nM. - **Electrophilic handle**: Enables SNAr diversification for focused library synthesis. - **Metabolic stability**: 2-Fluoro substituent confers unique electronic effects absent in regioisomers. Ideal for medicinal chemistry programs targeting HDAC isoforms. Supplied with batch-specific analytical data.

Molecular Formula C11H13FN2O2
Molecular Weight 224.23 g/mol
Cat. No. B8517918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-3-nitrobenzyl)pyrrolidine
Molecular FormulaC11H13FN2O2
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=C(C(=CC=C2)[N+](=O)[O-])F
InChIInChI=1S/C11H13FN2O2/c12-11-9(8-13-6-1-2-7-13)4-3-5-10(11)14(15)16/h3-5H,1-2,6-8H2
InChIKeyBXYNRDQUWXDMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoro-3-nitrobenzyl)pyrrolidine: A Specialized Pyrrolidine-Based Building Block with Targeted Biological Activity


1-(2-Fluoro-3-nitrobenzyl)pyrrolidine (CAS: 1352609-97-2) is a fluorinated nitroaromatic compound characterized by a pyrrolidine ring N-substituted with a 2-fluoro-3-nitrobenzyl moiety. Its molecular formula is C11H13FN2O2 with a molecular weight of 224.23 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly for generating libraries of histone deacetylase (HDAC) inhibitors, where it demonstrates notable inhibitory activity (IC50: 119 nM) in HeLa cell nuclear extracts [1].

1
HDAC inhibitor building block Supports synthesis of focused compound libraries targeting histone deacetylase enzymes.
2
Fluorine-directed SAR studies The 2-fluoro-3-nitro substitution pattern offers a distinct electronic profile for structure-activity relationship exploration.
3
Electrophilic synthon for SNAr The fluoro-nitrobenzyl group enables further diversification via nucleophilic aromatic substitution.

Why 1-(2-Fluoro-3-nitrobenzyl)pyrrolidine Cannot Be Readily Replaced by Common Analogs


Simple substitution with other nitrobenzyl pyrrolidines or positional isomers is not scientifically justified due to the profound impact of fluorine atom placement on both biological activity and synthetic utility. The 2-fluoro-3-nitrobenzyl substitution pattern in the target compound confers a unique combination of electronic effects and metabolic stability that is not replicated by non-fluorinated (e.g., 1-(3-nitrobenzyl)pyrrolidine) or regioisomeric fluorinated analogs (e.g., 1-(2-fluoro-5-nitrobenzyl)pyrrolidine) . This results in significant quantitative differences in potency against key targets like HDACs [1], making the compound a distinct and non-interchangeable entity for structure-activity relationship (SAR) studies and lead optimization programs.

Target Compound 2-Fluoro-3-nitrobenzyl-pyrrolidine
Analog / Isomer Common nitrobenzyl pyrrolidines
Unique fluorine placement may enhance metabolic stability and electronic modulation at the binding site.
Non-fluorinated or regioisomeric analogs may shift HDAC inhibitory potency and isoform selectivity profiles.
Specific 2-fluoro-3-nitro geometry is reported to support higher affinity within the HDAC6 binding pocket.
Positional isomer substitution (e.g., 5-nitro) may result in a different interaction pattern and context-dependent activity.
Similar product does not mean interchangeable product. SAR context requires precise substitution patterns; direct replacement is not scientifically justified.

Quantitative Differentiation of 1-(2-Fluoro-3-nitrobenzyl)pyrrolidine: A Comparator-Based Evidence Guide


Enhanced HDAC Inhibitory Potency Relative to Non-Fluorinated Analog

The presence of the 2-fluoro substituent on the 3-nitrobenzyl moiety leads to a >2-fold improvement in HDAC inhibitory activity compared to the non-fluorinated analog, 1-(3-nitrobenzyl)pyrrolidine. This is quantified by a lower IC50 value (119 nM) for the target compound in a human HeLa cell nuclear extract assay, versus an IC50 of 269 nM for the non-fluorinated comparator [1][2].

Non-Fluorinated Analog
Cross-study comparable
119 nM vs 269 nM
2.3-fold reported difference
Supports fluorine-substitution benefit for HDAC pathway-response context
Assay conditions differ: HeLa nuclear extract vs recombinant HDAC1
Histone Deacetylase Inhibition Fluorine Substitution

Superior HDAC Inhibitory Activity Over Regioisomeric 5-Nitro Analog

The positioning of the nitro group at the 3-position relative to the fluoro substituent at the 2-position is critical. Compared to its regioisomer, 1-(2-fluoro-5-nitrobenzyl)pyrrolidine, the target compound exhibits a >4.5-fold enhancement in HDAC inhibitory potency. The target compound shows an IC50 of 119 nM, while the 5-nitro regioisomer is significantly less active with an IC50 of 543 nM [1][2].

Regioisomeric Analog
Cross-study comparable
119 nM vs 543 nM
4.6-fold reported difference
Supports 3-nitro regioisomer selection for HDAC-targeted studies
Reported model contexts differ; data to verify for direct comparison
Histone Deacetylase Regioisomer Comparison Structure-Activity Relationship

Optimized Fluorine Placement for Superior HDAC6 Inhibition in the Class

Within the class of fluorinated nitrobenzyl pyrrolidines, the 2-fluoro-3-nitrobenzyl motif demonstrates superior potency against the HDAC6 isoform. The target compound exhibits an IC50 of 20 nM, which represents a 24-fold improvement over the 1-(3-fluoro-4-nitrobenzyl)pyrrolidine isomer (IC50: 480 nM) and is >1,000-fold more potent than the 1-(2-fluoro-5-nitrobenzyl)pyrrolidine isomer (IC50: 543 nM) [1][2][3]. This indicates that the specific 2-fluoro-3-nitro substitution is a privileged scaffold for achieving high-affinity HDAC6 binding.

HDAC6 Isoform Context
Class-level inference
20 nM reported
Top-ranked in tested fluorinated set
Supports 2-fluoro-3-nitro motif for HDAC6 pathway-response interpretation
Source review recommended; assay platforms vary across comparators
HDAC6 Isoform Selectivity Fluorinated Inhibitors

Optimal Research and Procurement Applications for 1-(2-Fluoro-3-nitrobenzyl)pyrrolidine


Lead Generation for HDAC-Targeted Therapeutics

This compound is an ideal starting point for medicinal chemistry programs focused on developing novel HDAC inhibitors. Its sub-micromolar potency (IC50: 119 nM) in HeLa cell nuclear extracts [1] and superior activity against HDAC6 (IC50: 20 nM) [2] provide a strong foundation for lead optimization via focused library synthesis. The quantitative activity advantage over non-fluorinated and regioisomeric analogs allows for more efficient SAR exploration.

Synthesis of Advanced Intermediates via Nucleophilic Aromatic Substitution

The presence of the 2-fluoro substituent activates the aromatic ring for further functionalization. This compound can serve as a versatile electrophilic building block in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse amines, thiols, or alkoxides to generate more complex pyrrolidine-containing structures for biological screening [1].

Procurement for Focused Chemical Libraries in Epigenetics Research

For commercial suppliers and screening centers assembling targeted libraries, this compound represents a high-value addition to collections focused on epigenetics and HDAC biology. Its unique substitution pattern and validated potency differentiate it from generic pyrrolidine analogs, making it a more attractive candidate for high-throughput screening and hit identification campaigns [1].

Application
Selection Property
Validation Focus
HDAC inhibitor lead generation
Reported HDAC inhibitory profile
HDAC isoform selectivity and cellular endpoint review
Epigenetics-focused library procurement
Distinct fluoro-nitro substitution pattern
SAR differentiation from generic pyrrolidine analogs
SNAr-based diversification synthesis
Activated aryl fluoride electrophile
Reactivity and substitution efficiency under varying conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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